N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Description
N-[(3,4,5-Trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core fused with a carboxamide group and a 3,4,5-trimethoxyphenylmethyl substituent. The benzothiadiazole scaffold (a bicyclic system containing two nitrogen atoms and one sulfur atom) is known for its electron-deficient aromatic character, which enhances its ability to interact with biological targets via π-π stacking and hydrogen bonding . The 3,4,5-trimethoxyphenyl group is a common pharmacophore in medicinal chemistry, often associated with microtubule-targeting and anticancer activities due to its structural resemblance to combretastatin A-4 analogs .
Properties
IUPAC Name |
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-22-14-6-10(7-15(23-2)16(14)24-3)9-18-17(21)11-4-5-12-13(8-11)20-25-19-12/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQZBPLQUTXPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)C2=CC3=NSN=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the reaction of 3,4,5-trimethoxybenzylamine with benzo[c][1,2,5]thiadiazole-5-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl or thiadiazole derivatives.
Scientific Research Applications
N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Materials Science: It is used in the development of organic electronic materials, such as organic photovoltaics and light-emitting diodes, due to its favorable electronic properties.
Industry: It is used in the synthesis of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and apoptosis, such as caspases and kinases.
Pathways Involved: It modulates signaling pathways like the PI3K/Akt and MAPK pathways, leading to the inhibition of cell growth and induction of programmed cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Modifications
Benzothiazole Derivatives
- 5-Chloro-2-(3,4,5-trimethoxyphenyl)-1,3-benzothiazole ():
- Structural Difference : Replaces the benzothiadiazole core with a benzothiazole (one sulfur, one nitrogen).
- Activity : Exhibits antimicrobial and antitumoral properties, highlighting the importance of the 3,4,5-trimethoxyphenyl group in bioactivity .
- Potency : IC₅₀ values in antitumoral assays are comparable to cisplatin in certain cancer cell lines.
Benzimidazole Derivatives
- 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide (): Structural Difference: Benzimidazole core with methoxy substitutions at positions 3,4 (phenyl) and 4 (carboxamide). Activity: Designed for anticancer applications via tubulin polymerization inhibition, though with reduced potency compared to 3,4,5-trimethoxy analogs .
Substituent Variations
Trimethoxyphenyl Group Modifications
- N-((1-Methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide ():
- Structural Difference : Acetamide linker with indole and trimethoxyphenyl groups.
- Activity : Strong tubulin polymerization inhibition (IC₅₀ = 0.8–2.3 µM) and antiproliferative effects against MCF-7 and HeLa cells.
- Key Insight : The 3,4,5-trimethoxyphenyl moiety is critical for binding to the colchicine site of tubulin .
4-(3,4,5-Trimethoxyphenyl) Thiazole–Pyrimidine Derivatives ():
Functional Group Comparisons
Key Research Findings
Role of Methoxy Groups: The 3,4,5-trimethoxy configuration enhances bioactivity compared to 3,4-dimethoxy or monomethoxy analogs, likely due to improved hydrophobic interactions and binding affinity .
Scaffold Dependency : While the trimethoxyphenyl group is a common pharmacophore, the heterocyclic core dictates target specificity. For example:
- Benzothiadiazole/benzothiazole derivatives show antitumoral activity.
- Thiadiazole-carboxamides exhibit herbicidal effects .
Synthetic Efficiency : One-pot reductive cyclization (used for benzimidazoles) and sodium dithionite-mediated reactions are scalable strategies for analogous compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[(3,4,5-trimethoxyphenyl)methyl]-2,1,3-benzothiadiazole-5-carboxamide?
- Methodology :
Esterification : React 3,4,5-trimethoxybenzoic acid with ethanol under reflux using H₂SO₄ as a catalyst to form ethyl 3,4,5-trimethoxybenzoate .
Hydrazide Formation : Treat the ester with 80% hydrazine in ethanol to yield 3,4,5-trimethoxybenzoic acid hydrazide.
Cyclization : React the hydrazide with carbon disulfide in an alkaline medium, followed by acidification, to form the 1,3,4-oxadiazole-2-thione intermediate.
Mannich Reaction : Introduce the benzothiadiazole moiety via formaldehyde and amine coupling under controlled temperature (30°C) in ethanol .
- Key Tools : Thin-layer chromatography (TLC) for monitoring reaction progress; recrystallization for purification.
Q. How can researchers confirm the structural identity and purity of the compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (300–500 MHz) in CDCl₃ or DMSO-d₆ to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (e.g., Agilent TOF-6220) for molecular weight validation .
- Infrared (IR) Spectroscopy : Identify functional groups like amide (C=O stretch at ~1650 cm⁻¹) and thiadiazole (C-S absorption at ~650 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize synthetic yield and scalability for this compound?
- Methodology :
- Ultrasound-Assisted Synthesis : Reduces reaction time by 40–60% and improves yield (e.g., 85% vs. 60% under traditional reflux) .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization .
- Catalyst Screening : Use of Pd/C or Ni catalysts for selective coupling reactions, minimizing byproducts .
- Data Table :
| Condition | Yield (%) | Time (h) |
|---|---|---|
| Traditional Reflux | 60 | 12 |
| Ultrasound-Assisted | 85 | 5 |
Q. How do structural modifications (e.g., methoxy group position) influence biological activity?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogues (e.g., 3-methoxy vs. 4-methoxy derivatives) using in vitro assays (e.g., IC₅₀ in cancer cell lines) .
- Molecular Docking : Simulate interactions with tubulin or kinase targets (e.g., Autodock Vina) to predict binding affinity changes .
Q. How can researchers resolve contradictions in enzymatic stability data across studies?
- Methodology :
- Enantiomer-Specific Analysis : Use chiral HPLC to isolate (R)- and (S)-enantiomers and measure hydrolysis rates separately (e.g., t₁/₂ = 54 min for (R)-enantiomer vs. no degradation for (S)-enantiomer) .
- pH-Dependent Studies : Assess stability in buffers mimicking physiological (pH 7.4) vs. lysosomal (pH 5.0) environments .
Q. What advanced techniques validate the compound’s mechanism of action in cellular models?
- Methodology :
- Fluorescence Polarization : Quantify microtubule disruption in live cells using FITC-labeled tubulin .
- Western Blotting : Measure downstream markers (e.g., phosphorylated ERK) to confirm kinase inhibition .
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics with purified target proteins .
Data Contradiction & Troubleshooting
Q. Why do some studies report low bioactivity despite high in vitro potency?
- Analysis :
- Solubility Limitations : Poor aqueous solubility (logP > 3.5) reduces bioavailability. Use PEG-based formulations or β-cyclodextrin complexes to enhance delivery .
- Metabolic Instability : Hepatic microsome assays reveal rapid CYP450-mediated degradation. Introduce fluorine atoms to block metabolic hotspots .
Q. How to address inconsistencies in NMR spectra due to tautomerism?
- Solution :
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to identify tautomeric forms (e.g., thione vs. thiol) .
- Deuterium Exchange : Confirm labile protons (e.g., NH in amide groups) using D₂O .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
